2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Description
2-(4-Methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 4-methylpiperazine substituent at position 2 and a pyridin-2-ylsulfanyl methyl group at position 4. The compound’s structure combines a pyrimidinone core with heterocyclic and sulfanyl moieties, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-19-6-8-20(9-7-19)15-17-12(10-13(21)18-15)11-22-14-4-2-3-5-16-14/h2-5,10H,6-9,11H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQKEWVDUACNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves multiple steps. One common method includes the condensation of 4-methylpiperazine with a pyrimidine derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By blocking these enzymes, the compound prevents the proliferation of cancer cells and induces apoptosis (programmed cell death). The molecular targets include the BCR-ABL fusion protein, which is commonly found in chronic myelogenous leukemia cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their properties, emphasizing substituent-driven differences in synthesis, activity, and physicochemical properties:
*Calculated based on formula C₁₇H₂₀N₆OS.
Key Observations:
Substituent Impact on Bioactivity: The 6-(thiophen-2-ylmethyl) group (as in ) confers HIV-1 reverse transcriptase inhibition, whereas bulkier 6-[halo(diphenyl)methyl] analogs lack activity, suggesting steric hindrance or electronic effects may disrupt target binding.
Synthetic Feasibility: Yields for thieno[3,2-d]pyrimidinones (e.g., 19% in ) are lower than those for simpler pyrimidinones (e.g., 87% in ), likely due to multi-step Pd-catalyzed cross-coupling or nitro reduction steps.
Thermal Stability: Melting points correlate with substituent polarity; for example, tert-butylamino derivatives () exhibit higher m.p. (289–291°C) compared to methoxyphenyl analogs (214–215°C in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
